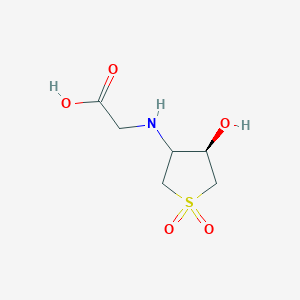
N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine”, commonly known as HttGly, is an amino acid derivative that has attracted much research attention due to its unique chemical and biological properties. It has a molecular formula of C6H11NO5S and an average mass of 209.220 Da .
Synthesis Analysis
A series of compounds similar to HttGly have been synthesized and characterized in a study . The study describes the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .Molecular Structure Analysis
The molecular structure of HttGly includes a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, with two oxygen atoms attached, making it a dioxido compound. It also has a hydroxy group (OH) and a glycine residue attached to the ring .Physical And Chemical Properties Analysis
HttGly has a molecular formula of C6H11NO5S and an average mass of 209.220 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.Scientific Research Applications
Glycine in Metabolic Regulation and Health
Glycine, a major amino acid in mammals, plays a crucial role in metabolic regulation, antioxidative reactions, and neurological function. It is synthesized from serine, threonine, choline, and hydroxyproline and is involved in the biosynthesis of significant molecules such as glutathione, heme, and creatine. Its therapeutic potential is explored in preventing tissue injury, enhancing protein synthesis, and treating metabolic disorders such as obesity, diabetes, and cardiovascular diseases (Wang et al., 2013).
Glycine's Role in Disease Prevention and Treatment
Glycine supplementation has been effective in various disease states, including cancer prevention, due to its ability to improve health and support growth and well-being in humans and animals. Its role in enhancing sleep quality and neurological functions further underscores its potential in dietary interventions for health improvement and disease prevention (Razak et al., 2017).
Glycine in Collagen Synthesis
The amino acid is essential in collagen synthesis, contributing to the normal structure and strength of connective tissues. Understanding the impact of glycine substitutions or interruptions in collagen's triple-helix structure can aid in the development of therapeutic strategies for connective tissue disorders and wound healing (Long et al., 1993).
Glycine and Plant Stress Resistance
In the context of agriculture and plant science, glycine betaine (GB) and proline accumulation in plants under stress conditions like drought and salinity have been studied. These compounds help maintain enzyme and membrane integrity, potentially offering strategies for crop enhancement and stress management in agricultural settings (Ashraf & Foolad, 2007).
Glycine in Obesity and Metabolic Diseases
Recent studies have highlighted the altered metabolism of glycine in obesity and metabolic diseases, pointing to lower circulating levels of glycine in such conditions. Research suggests that increasing glycine availability could be beneficial in managing obesity and related metabolic disturbances, indicating a potential area for therapeutic development (Alves et al., 2019).
properties
IUPAC Name |
2-[[(4R)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZCHIOQLIKAY-AKGZTFGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(CS1(=O)=O)NCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572603.png)
![3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572604.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572605.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572609.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2572611.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2572612.png)
![2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol](/img/structure/B2572616.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2572619.png)
![Methyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2572620.png)

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2572622.png)
![3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride](/img/structure/B2572625.png)